9H-Purine-9-acetic acid, 2,6-diamino-, ethyl ester
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Overview
Description
Ethyl 2-(2,6-diamino-9H-purin-9-yl)acetate is a chemical compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring This compound is structurally related to acyclovir, a well-known antiviral drug
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2,6-diamino-9H-purin-9-yl)acetate typically involves the reaction of 2,6-diaminopurine with ethyl bromoacetate. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of Ethyl 2-(2,6-diamino-9H-purin-9-yl)acetate.
Industrial Production Methods
Industrial production of Ethyl 2-(2,6-diamino-9H-purin-9-yl)acetate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reactants. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2,6-diamino-9H-purin-9-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding purine derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the purine ring.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the purine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield purine N-oxides, while substitution reactions can introduce various functional groups, leading to a wide range of purine derivatives.
Scientific Research Applications
Ethyl 2-(2,6-diamino-9H-purin-9-yl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex purine derivatives.
Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: It serves as a precursor in the development of pharmaceutical drugs, particularly antiviral agents.
Industry: The compound is used in the production of various chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 2-(2,6-diamino-9H-purin-9-yl)acetate involves its interaction with specific molecular targets. In the case of its antiviral activity, the compound is converted into its active form within the body, which then inhibits viral DNA polymerase. This prevents the replication of viral DNA, thereby inhibiting the spread of the virus. The compound may also interact with other enzymes and pathways, contributing to its overall biological effects.
Comparison with Similar Compounds
Ethyl 2-(2,6-diamino-9H-purin-9-yl)acetate can be compared with other similar compounds, such as:
Acyclovir: A well-known antiviral drug that shares structural similarities with Ethyl 2-(2,6-diamino-9H-purin-9-yl)acetate.
Ganciclovir: Another antiviral agent with a similar purine structure.
Valacyclovir: A prodrug of acyclovir that has improved bioavailability.
These compounds share a common purine core but differ in their functional groups and pharmacokinetic properties, which influence their specific applications and effectiveness.
Ethyl 2-(2,6-diamino-9H-purin-9-yl)acetate stands out due to its versatility as an intermediate in the synthesis of various pharmaceuticals and its potential for further development in medicinal chemistry.
Properties
CAS No. |
202343-69-9 |
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Molecular Formula |
C9H12N6O2 |
Molecular Weight |
236.23 g/mol |
IUPAC Name |
ethyl 2-(2,6-diaminopurin-9-yl)acetate |
InChI |
InChI=1S/C9H12N6O2/c1-2-17-5(16)3-15-4-12-6-7(10)13-9(11)14-8(6)15/h4H,2-3H2,1H3,(H4,10,11,13,14) |
InChI Key |
XQOLGESQFOHIBU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C=NC2=C(N=C(N=C21)N)N |
Origin of Product |
United States |
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